molecular formula C16H24N2O4 B1294084 4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-26-7

4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1294084
M. Wt: 308.37 g/mol
InChI Key: XNSPGFQVDOLCAR-UHFFFAOYSA-N
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Description

The compound "4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" is a derivative of the tetrahydro-1,4-diazepine class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. This class of compounds is known for its diverse physiological and pharmacological activities, making it a significant subject of study in the chemical and pharmaceutical fields .

Synthesis Analysis

The synthesis of tetrahydro-1,4-diazepine derivatives can be achieved through various methods. One approach involves solid-phase synthesis using polystyrene resin, starting with polymer-supported 1,2-diaminoethane and employing 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon. This method allows for the preparation of derivatives with variable substitutions at positions 4 and 8 . Another method reported the synthesis of 6-aminoperhydro-1,4-diazepine scaffolds using protected ethylenediamine derivatives and N-Boc-serinol dimesylate under microwave or ultrasound/microwave irradiation, which proved to be more efficient than conventional heating . Additionally, an efficient synthesis of hexahydro-1,4-diazepine rings has been achieved using 1,2,3-trisubstituted aminopropane derivatives and glyoxal, providing a key intermediate for the development of selective serotonin-3 receptor antagonists .

Molecular Structure Analysis

The molecular structure of tetrahydro-1,4-diazepine derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives was clarified using 1H Nuclear Magnetic Resonance Spectroscopy (1H-NMR), demonstrating the presence of the diazepine ring and its substituents . X-ray crystallography has also been employed to confirm the structure of related compounds, such as tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives .

Chemical Reactions Analysis

The chemical reactivity of tetrahydro-1,4-diazepine derivatives includes the ability to undergo ring contraction upon deprotonation, as observed with N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, leading to quinolone-2,4-diones with high enantioselectivity . Furthermore, a novel one-pot three-component condensation reaction has been developed to synthesize tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which are structurally related to biologically active benzodiazepines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-1,4-diazepine derivatives are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and potential therapeutic applications. For example, the anxiolytic and analgesic properties of certain derivatives have been evaluated in vivo, indicating the significance of the diazepine scaffold in drug discovery . The synthesis of novel scaffolds, such as a 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine], further highlights the versatility of these compounds in generating drug-like molecules .

properties

IUPAC Name

tert-butyl 7,8-dimethoxy-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(19)18-7-6-17-12-9-14(21-5)13(20-4)8-11(12)10-18/h8-9,17H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSPGFQVDOLCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=CC(=C(C=C2C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649617
Record name tert-Butyl 7,8-dimethoxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

886364-26-7
Record name tert-Butyl 7,8-dimethoxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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